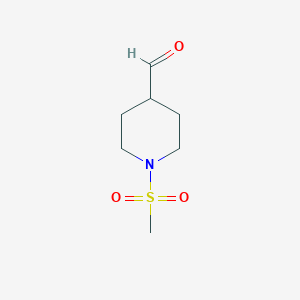
1-(Methylsulfonyl)piperidine-4-carbaldehyde
Vue d'ensemble
Description
1-(Methylsulfonyl)piperidine-4-carbaldehyde (MSPC) is an aldehyde compound that is widely used in the synthesis of numerous organic compounds. It is a versatile synthetic intermediate used in the production of pharmaceuticals, agrochemicals, and other organic compounds. MSPC is also a key component in the synthesis of chiral molecules, which are important for drug development.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : An efficient synthesis protocol for related organoselenium compounds using pyridine carbaldehyde and piperidine hydrochloride has been developed. This includes reductive selenation and reduction under mild conditions, without using highly toxic hydrogen selenide (Bhasin et al., 2015).
Characterization of Novel Compounds : The compound 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde has been synthesized as an aqueous solubility aldehyde, important in small molecule anticancer drugs, and characterized by MS and 1H-NMR (Wang et al., 2017).
Chemical Reactions and Applications
Facilitation of Multicomponent Synthesis : 1-Methyl-2-oxopyrrolidinium hydrogen sulfate has been used as an ionic liquid catalyst for the one-pot three-component synthesis of highly substituted piperidines from aromatic aldehydes, anilines, and β–ketoesters (Sajadikhah et al., 2012).
Mannich-Type Product Formation : In the presence of bromodimethylsulfonium bromide, 1,3-dicarbonyl compounds can be converted to Mannich-type products or highly functionalized piperidines, depending on the substituents used (Khan et al., 2008).
Novel Reactions : A unique piperidinium salt of a tricyclic chromeno[3,4-c]pyridine derivative was obtained unexpectedly in a reaction involving piperidine (Ivanov et al., 2014).
Biological Applications
Antibacterial Activity : Schiff base derivatives, related to the compound , have shown potent antibacterial and antifungal activity (Othman et al., 2019).
Potential in Treating Neurological Disorders : Derivatives of 3-piperidine carbaldehyde oxime are being studied for their potential in treating Alzheimer's disease, senile dementia, or memory disorders in the aged (Morrison & Rutström, 2002).
Crystal Structure Analysis in Drug Development : The crystal structures of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate and its acid form have been determined, aiding in the understanding of drug interactions and polymorph risk assessment (Mambourg et al., 2021).
Propriétés
IUPAC Name |
1-methylsulfonylpiperidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPDHOOLRWLRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449615 | |
| Record name | 1-(Methylsulfonyl)piperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)piperidine-4-carbaldehyde | |
CAS RN |
241134-35-0 | |
| Record name | 1-(Methylsulfonyl)piperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

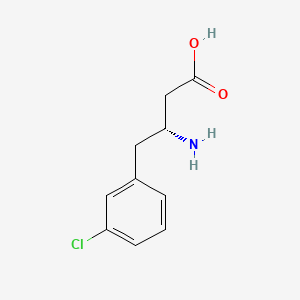
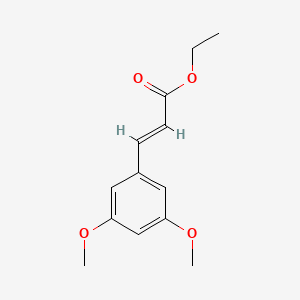
![[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1353721.png)

![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)
![(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid](/img/structure/B1353733.png)



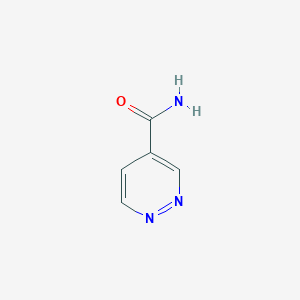
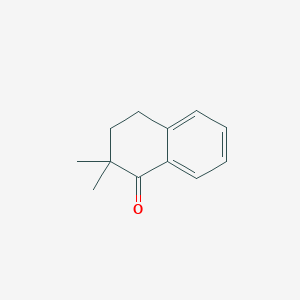


![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)